N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
CAS No.: 904524-07-8
Cat. No.: VC11913462
Molecular Formula: C20H18FN3O3
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904524-07-8 |
|---|---|
| Molecular Formula | C20H18FN3O3 |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C20H18FN3O3/c1-13-9-14(2)11-16(10-13)22-18(25)12-23-7-8-24(20(27)19(23)26)17-5-3-15(21)4-6-17/h3-11H,12H2,1-2H3,(H,22,25) |
| Standard InChI Key | RVVMDWREYYNRIQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)C |
| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a tetrahydropyrazine-dione core substituted with fluorophenyl and dimethylphenyl acetamide groups. Its IUPAC name, N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide, reflects the presence of:
-
A 2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl moiety
-
A 4-fluorophenyl group at position 4 of the pyrazine ring
-
An N-(3,5-dimethylphenyl) acetamide side chain.
The molecular formula C₂₀H₁₈FN₃O₃ corresponds to a molecular weight of 367.4 g/mol, with the following structural components contributing to its polarity and potential bioavailability:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈FN₃O₃ |
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide |
| SMILES | CC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)C |
Stereochemical Considerations
While the compound lacks chiral centers, the tetrahydropyrazine ring adopts a puckered conformation that may influence intermolecular interactions. X-ray crystallography data for analogous compounds suggests potential for π-π stacking between aromatic rings and hydrogen bonding via the dioxopyrazine moiety.
Synthesis and Manufacturing
Reaction Pathways
The synthesis involves multi-step organic reactions typical of acetamide derivatives:
-
Pyrazine Ring Formation: Condensation of glyoxal with 4-fluoroaniline under acidic conditions yields the 4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazine intermediate.
-
Acetamide Coupling: Reacting the pyrazine intermediate with chloroacetyl chloride generates the chloroacetamide derivative, which undergoes nucleophilic substitution with 3,5-dimethylaniline.
Optimization Challenges
Key synthesis challenges include:
-
Controlling regioselectivity during pyrazine ring formation
-
Minimizing diketopiperazine byproducts during coupling reactions
-
Achieving high purity (>95%) for pharmacological studies.
Analytical Characterization
Spectroscopic Profiling
Advanced analytical techniques confirm structural integrity:
| Technique | Key Observations |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.24 (s, 6H, CH₃), 3.89 (s, 2H, CH₂CO), 6.72–7.45 (m, 7H aromatic) |
| FT-IR (KBr) | 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend) |
| HPLC (C18 column) | Retention time 12.4 min, purity 97.8% |
Mass Spectrometric Analysis
High-resolution ESI-MS shows the molecular ion [M+H]⁺ at m/z 368.1432 (calculated 368.1419), confirming the molecular formula. Fragmentation patterns indicate sequential loss of CO (28 amu) and C₆H₅F (96 amu) groups.
Physicochemical Properties
Solubility and Partitioning
Experimental data derived from analogous compounds suggests:
-
Water solubility: <0.1 mg/mL at 25°C
-
LogP (octanol/water): 2.8 ± 0.3
-
pKa: 3.1 (acetamide NH), 9.4 (pyrazine ring NH).
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, with major mass loss events at:
-
220–250°C: Loss of acetamide side chain
-
300–350°C: Pyrazine ring degradation.
Biological Evaluation and Applications
Structure-Activity Relationships
Key pharmacophoric features include:
-
Fluorophenyl group enhancing membrane permeability
-
Dioxopyrazine moiety enabling hydrogen bond donation
-
Dimethylphenyl substituent providing steric bulk for target selectivity.
Research Challenges and Future Directions
Current Limitations
-
Lack of in vivo pharmacokinetic data
-
Undefined metabolic pathways
-
Limited structure-activity relationship studies.
Recommended Investigations
-
ADMET Profiling: Cytochrome P450 inhibition assays
-
Formulation Studies: Nanoparticle encapsulation to enhance solubility
-
Target Identification: Chemoproteomic mapping using photoaffinity probes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume